Product packaging for (E)-3-(4-Nitrostyryl)-4H-chromen-4-one(Cat. No.:)

(E)-3-(4-Nitrostyryl)-4H-chromen-4-one

Cat. No.: B11839672
M. Wt: 293.27 g/mol
InChI Key: SOSALDPSJPEFEK-VMPITWQZSA-N
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Description

(E)-3-(4-Nitrostyryl)-4H-chromen-4-one is a synthetic chromone derivative of significant interest in medicinal chemistry and chemical biology research. As a member of the styrylchromone family, this compound features a conjugated molecular structure that is a key scaffold in the development of bioactive molecules . Researchers value this core structure for its potential biological activities, which are under investigation in various fields . Styrylchromones are a recognized class of flavonoids, and derivatives like this compound are subjects of study for their diverse pharmacological potential. Related analogs in scientific literature have demonstrated a range of properties, including anticancer, antiviral, and antibacterial activities . The presence of the nitro group and the extended conjugation system in its structure makes it a valuable intermediate for further chemical exploration, such as in condensation reactions or as a precursor for synthesizing more complex heterocyclic systems . This product is provided for research purposes only and is not for human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H11NO4 B11839672 (E)-3-(4-Nitrostyryl)-4H-chromen-4-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H11NO4

Molecular Weight

293.27 g/mol

IUPAC Name

3-[(E)-2-(4-nitrophenyl)ethenyl]chromen-4-one

InChI

InChI=1S/C17H11NO4/c19-17-13(11-22-16-4-2-1-3-15(16)17)8-5-12-6-9-14(10-7-12)18(20)21/h1-11H/b8-5+

InChI Key

SOSALDPSJPEFEK-VMPITWQZSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)C(=CO2)/C=C/C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CO2)C=CC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Strategies for E 3 4 Nitrostyryl 4h Chromen 4 One

Retrosynthetic Analysis of the Chromone-Styryl System

A logical retrosynthetic analysis of (E)-3-(4-Nitrostyryl)-4H-chromen-4-one identifies the carbon-carbon double bond of the styryl moiety as a primary disconnection point. This disconnection reveals two key synthons: a 3-formylchromone electrophile and a nucleophilic 4-nitrobenzyl fragment. This approach is strategically sound as the synthesis of 3-formylchromone is well-established.

Further disconnection of the 3-formylchromone precursor via the Vilsmeier-Haack reaction conditions points back to a simpler starting material, a substituted 2'-hydroxyacetophenone (B8834). This two-level disconnection strategy forms the basis for the most common and efficient forward syntheses of the target molecule.

Classical and Modern Approaches for Chromone (B188151) Ring Synthesis

The formation of the 4H-chromen-4-one core is a foundational step in the synthesis of the target molecule. A prevalent and efficient method for constructing the chromone ring, particularly with a substituent at the 3-position, is the Vilsmeier-Haack reaction. uchile.clsciforum.net This reaction utilizes a substituted 2'-hydroxyacetophenone and a Vilsmeier reagent (typically a mixture of phosphorus oxychloride and dimethylformamide) to yield a 3-formylchromone. uchile.clsciforum.netmdpi.com This intermediate is pivotal as the formyl group provides a direct handle for introducing the desired styryl moiety.

Alternative methods for chromone synthesis include acid-catalyzed cyclization of 1-(2-hydroxyphenyl)-1,3-diones (diketones). nih.gov Another innovative approach involves an intramolecular Wittig reaction of acylphosphoranes derived from silyl (B83357) esters of O-acylsalicylic acids, which offers a one-pot cyclization method to form the chromone ring. organic-chemistry.org For specific substitution patterns, other named reactions like the Baker-Venkataraman rearrangement can also be employed to generate the necessary diketone precursor. semanticscholar.orgresearchgate.net

Strategies for Introducing the (E)-3-(4-Nitrostyryl) Moiety

With the 3-formylchromone intermediate in hand, the next critical step is the formation of the (E)-styryl double bond. Several condensation and olefination reactions are employed for this transformation, with the choice of method often influencing the stereochemical outcome.

Condensation Reactions and Olefination Methods

Condensation Reactions:

The Knoevenagel condensation is a direct and widely used method for this purpose. arabjchem.org It involves the reaction of 3-formylchromone with a compound containing an active methylene (B1212753) group, such as 4-nitrophenylacetic acid. semanticscholar.orgarabjchem.org This reaction, often carried out in the presence of a base like pyridine (B92270) or piperidine, proceeds via condensation followed by decarboxylation to yield the desired 3-styrylchromone. semanticscholar.orgnih.gov A key advantage of this Knoevenagel-Doebner modification is that it typically yields the thermodynamically more stable (E)-isomer exclusively. semanticscholar.orgarabjchem.org

Another related method is the Claisen-Schmidt condensation, a base-catalyzed reaction between an aldehyde (3-formylchromone) and a ketone or, in this context, a related active methyl compound like a substituted toluene. numberanalytics.comwikipedia.org For instance, the condensation of 3-formylchromone with 2,4-dinitrotoluene (B133949) has been reported to produce the corresponding styrylchromone. semanticscholar.orgarabjchem.org

Olefination Methods:

The Wittig reaction is a powerful tool for alkene synthesis and has been applied to the preparation of 3-styrylchromones. rsc.orgwikipedia.org This method involves the reaction of 3-formylchromone with a phosphorus ylide, specifically a 4-nitrobenzylidenetriphenylphosphorane. While effective, the Wittig reaction can sometimes lead to a mixture of (E) and (Z) diastereomers, with the (Z)-isomer often being the major product, necessitating chromatographic separation. semanticscholar.orgrsc.org The stereochemical outcome can be influenced by the nature of the ylide (stabilized vs. unstabilized) and the reaction conditions. wikipedia.orgorganic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction is a popular alternative to the Wittig reaction that often provides superior stereoselectivity. wikipedia.orgconicet.gov.arresearchgate.net This reaction utilizes a phosphonate-stabilized carbanion, which reacts with the 3-formylchromone. A significant advantage of the HWE reaction with stabilized phosphonates is its strong preference for forming the (E)-alkene, making it a highly desirable method for synthesizing the target compound with the correct stereochemistry. wikipedia.orgorganic-chemistry.org The water-soluble phosphate (B84403) byproducts generated in the HWE reaction are also more easily removed during workup compared to the triphenylphosphine (B44618) oxide from the Wittig reaction. wikipedia.org

Role of Catalysis in Stereoselective Synthesis

Catalysis plays a crucial role in directing the stereochemical outcome of the styryl group formation. In the Knoevenagel-Doebner reaction, the choice of base and solvent can influence the reaction rate and yield, but the pathway inherently favors the (E)-product. arabjchem.org

For olefination reactions, the development of specific catalysts and reaction conditions is key to achieving high stereoselectivity. In the context of the HWE reaction, the choice of base (e.g., NaH, n-BuLi) and reaction conditions can fine-tune the E/Z ratio, although it is already predisposed to give the E-isomer. rsc.orgorganic-chemistry.org More advanced modifications, such as the Still-Gennari modification using trifluoroethyl-substituted phosphonates, have been developed to favor the Z-alkene, highlighting the power of reagent control in determining stereochemistry. youtube.com

Heterogeneous catalysis also offers a promising approach. For example, nanocrystalline ZnO and Cu-ZnO have been explored as efficient catalysts for the synthesis of (E)-3-styrylchromones. arabjchem.orgresearchgate.net Studies have shown that while ZnO nanoflakes effectively catalyze the Knoevenagel condensation, Cu-ZnO nanoflakes facilitate the Knoevenagel-Doebner reaction, leading to the desired (E)-3-styrylchromone with high selectivity. arabjchem.orgresearchgate.net

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is essential for maximizing the yield and purity of this compound. Key parameters that are typically varied include the choice of catalyst, solvent, temperature, and reaction time.

For the Knoevenagel condensation of 3-formylchromone with active methylene compounds, solvent choice is critical. Polar aprotic solvents like dimethylformamide (DMF) have been shown to be highly effective, leading to good yields, whereas solvents like ethanol (B145695) and water may result in trace amounts of product and significant side reactions. researchgate.net The catalyst loading is also a factor; for instance, in the ZnO-catalyzed synthesis, a 30 mol% catalyst loading was found to be effective. researchgate.net

The table below summarizes the optimization of conditions for a model Knoevenagel condensation reaction leading to a substituted (E)-3-styrylchromone.

EntryCatalystSolventTemperatureYield (%)
1ZnOEthanolRefluxTraces
2ZnOWaterRefluxTraces
3ZnODMSOReflux58
4ZnOTolueneReflux29
5ZnODMFReflux82
6Bulk ZnODMFReflux65
7Cu(5%)-ZnODMFReflux72
Data derived from a study on the synthesis of (E)-3-(2,4-dinitrostyryl)-6-chloro-4H-chromen-4-one. researchgate.net

Green Chemistry Principles in Synthetic Route Design

Recent efforts in chemical synthesis have increasingly focused on the incorporation of green chemistry principles to minimize environmental impact. osi.lv In the synthesis of chromones and their derivatives, several greener alternatives to traditional methods have been explored.

Microwave irradiation has emerged as a powerful tool, often leading to significant rate enhancements, cleaner reactions, and improved yields compared to conventional heating. researchgate.netijmrset.com Solvent-free reaction conditions, such as grinding reactants together with a solid catalyst (mechanochemistry), represent another important green strategy. mdpi.comnih.gov This approach has been successfully applied to Claisen-Schmidt condensations using solid sodium hydroxide, affording quantitative yields and avoiding the use of bulk organic solvents. nih.gov

Advanced Spectroscopic and Structural Elucidation of E 3 4 Nitrostyryl 4h Chromen 4 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Connectivity

High-resolution NMR spectroscopy serves as a powerful tool for determining the molecular structure of (E)-3-(4-Nitrostyryl)-4H-chromen-4-one in solution. Through the analysis of chemical shifts, coupling constants, and correlation experiments, the precise connectivity of atoms and the stereochemistry of the styryl double bond can be unequivocally established.

1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Detailed analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra provides a complete picture of the molecular framework.

In the ¹H NMR spectrum, the protons of the chromenone and nitrostyryl moieties resonate in distinct regions. The protons of the chromenone ring typically appear in the aromatic region. The two vinylic protons of the styryl group are particularly diagnostic. Their large coupling constant (J-value) is indicative of a trans or (E)-configuration about the double bond. The protons of the 4-nitrophenyl group exhibit a characteristic AA'BB' system.

The ¹³C NMR spectrum complements the proton data, showing distinct signals for each carbon atom in the molecule. The carbonyl carbon (C-4) of the chromenone ring is typically observed at a downfield chemical shift.

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle:

COSY (Correlation Spectroscopy) reveals proton-proton coupling networks, allowing for the tracing of connections between adjacent protons within the chromenone and nitrostyryl fragments.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, enabling the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds. This is vital for connecting the different structural fragments, for instance, linking the styryl group to the C-3 position of the chromenone ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. For this molecule, a key NOESY correlation would be observed between the vinylic protons and adjacent aromatic protons, further confirming the stereochemistry and conformation.

Specific, experimentally determined NMR data for this compound is not available in the searched literature. The table below represents expected chemical shift ranges for similar structures.

Proton / Carbon Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Chromenone Aromatic H 7.4 - 8.2 118 - 157
Chromenone C=O - ~175
Vinylic H (α to C=O) 7.5 - 8.0 120 - 130
Vinylic H (β to C=O) 7.8 - 8.3 135 - 145

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry and Conformation

Single-crystal X-ray diffraction provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and torsional angles. This technique is indispensable for a detailed understanding of the molecule's conformation and how it packs in a crystalline lattice.

A specific single-crystal X-ray structure for this compound has not been reported in the searched literature. The following sections describe the type of analysis that would be performed on such data.

Intermolecular Interactions and Crystal Packing

Analysis of the crystal packing would identify the non-covalent interactions that govern the supramolecular assembly. These interactions can include hydrogen bonds (e.g., C-H···O), π-π stacking between the aromatic rings, and other van der Waals forces. Understanding these interactions is crucial for rationalizing the physical properties of the solid material, such as its melting point and solubility. In similar chromone (B188151) structures, molecules are often linked by weak C—H⋯O hydrogen bonds and π–π stacking interactions, which organize the molecules into chains or sheets. nih.govnih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Dynamics

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes.

The FT-IR spectrum of this compound is expected to show several characteristic absorption bands. A strong band corresponding to the C=O (carbonyl) stretching of the chromenone ring would be prominent, typically in the range of 1650-1600 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are also strong and characteristic, appearing around 1550-1500 cm⁻¹ and 1355-1315 cm⁻¹, respectively. Other significant bands would include C=C stretching from the aromatic rings and the vinyl group, and C-O stretching vibrations.

Raman spectroscopy provides complementary information. While the carbonyl stretch is also visible, non-polar bonds like the C=C double bond of the styryl linker often produce a strong Raman signal. The symmetric stretch of the nitro group is also typically strong in the Raman spectrum.

The following table summarizes the expected characteristic vibrational frequencies for the key functional groups.

Functional Group Vibrational Mode Expected FT-IR Frequency (cm⁻¹) Expected Raman Signal
Ketone (C=O) Stretching 1650 - 1600 (Strong) Moderate
Nitro (NO₂) Asymmetric Stretch 1550 - 1500 (Strong) Weak
Nitro (NO₂) Symmetric Stretch 1355 - 1315 (Strong) Strong
Alkene (C=C) Stretching 1640 - 1600 (Variable) Strong
Aromatic (C=C) Stretching 1600 - 1450 (Variable) Strong

Electronic Absorption and Emission Spectroscopy for Understanding Electronic Transitions

The electronic behavior of this compound is dictated by the interplay of its constituent aromatic systems: the chromone core and the 4-nitrostyryl substituent. The extended π-conjugation across the molecule, facilitated by the ethenyl bridge, gives rise to characteristic absorption and emission spectra.

Electronic Absorption:

The absorption spectrum of this compound is primarily characterized by intense bands in the ultraviolet-visible region, which are attributable to π → π* transitions. These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The presence of the electron-withdrawing nitro group (-NO₂) on the styryl moiety significantly influences the position and intensity of these absorption bands. This group extends the conjugation and lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), typically resulting in a bathochromic (red) shift of the absorption maximum (λmax) compared to the unsubstituted styrylchromone.

Another possible, though often less intense or obscured, transition is the n → π* transition. This involves the excitation of a non-bonding electron, primarily from the oxygen atoms of the carbonyl and ether functionalities in the chromone ring, to a π* antibonding orbital. These transitions are typically weaker in intensity than π → π* transitions.

Emission Spectroscopy:

Upon absorption of photons, the excited molecule can relax to the ground state through various pathways, including fluorescence emission. The fluorescence spectrum provides information about the energy difference between the first excited singlet state (S₁) and the ground state (S₀). The emission maximum (λem) is typically observed at a longer wavelength than the absorption maximum, a phenomenon known as the Stokes shift. The magnitude of the Stokes shift can provide insights into the geometric and electronic changes in the molecule upon excitation.

For styrylchromone derivatives, the nature and position of substituents on the phenyl ring play a crucial role in their fluorescent properties. The strong electron-withdrawing nature of the nitro group in this compound can lead to intramolecular charge transfer (ICT) character in the excited state. This ICT phenomenon can significantly affect the emission wavelength, quantum yield, and lifetime of the fluorescence. In many cases, nitro-substituted aromatic compounds exhibit weak fluorescence or even quenching of fluorescence due to enhanced intersystem crossing to the triplet state.

Table 1: Conceptual UV-Vis Absorption Data for this compound

Solvent λmax (nm) Molar Absorptivity (ε) (M-1cm-1) Assigned Transition
Hexane Data not available Data not available π → π*
Dichloromethane Data not available Data not available π → π*
Acetonitrile Data not available Data not available π → π*

Table 2: Conceptual Fluorescence Emission Data for this compound

Solvent Excitation λmax (nm) Emission λmax (nm) Stokes Shift (cm-1) Quantum Yield (Φf)
Hexane Data not available Data not available Data not available Data not available
Dichloromethane Data not available Data not available Data not available Data not available
Acetonitrile Data not available Data not available Data not available Data not available

The study of solvatochromism, where the absorption and emission maxima shift in response to solvent polarity, would be particularly insightful for this molecule. Such studies could further elucidate the nature of the ground and excited states, especially the degree of charge transfer upon excitation. Theoretical calculations, such as those based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), would complement experimental findings by providing a deeper understanding of the molecular orbitals involved in the electronic transitions.

Structure Activity Relationship Sar Studies and Mechanistic Insights for E 3 4 Nitrostyryl 4h Chromen 4 One

Design Principles for Structural Modification and Analog Synthesis

The design of analogs of (E)-3-(4-Nitrostyryl)-4H-chromen-4-one is guided by established principles of medicinal chemistry, focusing on the systematic modification of its two primary components: the nitrostyryl moiety and the chromone (B188151) core. nih.govpharmacophorejournal.com Styrylchromones, as a class, are recognized for a wide range of biological activities, including antioxidant, anti-inflammatory, and antitumor effects, making them a promising scaffold for drug discovery. nih.gov

The nitrostyryl group plays a significant role in the biological activity of the molecule. The nitro group (-NO2) is a strong electron-withdrawing group, which can influence the molecule's electronic properties, reactivity, and interactions with biological targets. nih.gov

Key design considerations for modifying the nitrostyryl moiety include:

Position of the Nitro Group: The location of the nitro group on the styryl ring is critical. Studies on related compounds like chalcones have shown that the position of the nitro group significantly impacts biological activities such as anti-inflammatory and vasorelaxant effects. mdpi.com For instance, a nitro group at the para-position (as in the target compound) has been associated with potent vasorelaxant activity in chalcone (B49325) derivatives. mdpi.com Moving the nitro group to the ortho or meta positions would likely alter the electronic distribution and steric profile of the molecule, leading to different biological outcomes.

Nature of the Substituent: Replacing the nitro group with other electron-withdrawing groups (e.g., cyano, trifluoromethyl) or electron-donating groups (e.g., methoxy (B1213986), hydroxyl) can systematically probe the electronic requirements for activity. nih.gov 3D-QSAR studies on other heterocyclic compounds have indicated that the presence of an electron-withdrawing group on the styryl moiety can enhance anticancer activity. nih.gov

Substitution Pattern: Introducing additional substituents on the styryl ring can modulate the compound's lipophilicity, steric bulk, and hydrogen bonding capacity. These modifications can affect the compound's ability to cross cell membranes and interact with specific binding sites on target proteins.

A study on a series of 3-((Z)-2-(4-nitrophenyl)-2-(1H-tetrazol-5-yl) vinyl)-4H-chromen-4-ones, which share the 4-nitrostyryl fragment, demonstrated that substitutions on the chromone core significantly influenced their antibacterial activity against MRSA. nih.gov This highlights the interplay between the two main parts of the molecule.

The chromone core, a privileged scaffold in medicinal chemistry, offers multiple positions for structural modification to fine-tune the biological activity of styrylchromones. nih.govpharmacophorejournal.com

Key modification strategies for the chromone core include:

Substitution at Positions 5, 6, 7, and 8: The benzene (B151609) ring of the chromone core can be substituted with various functional groups. For example, in a study of 3-styrylchromone derivatives as monoamine oxidase B (MAO-B) inhibitors, the presence and nature of substituents on the chromone ring were found to be critical for both potency and selectivity. nih.gov Specifically, a methoxy group at certain positions on the chromone ring was shown to enhance activity. nih.gov

Introduction of Heteroatoms: Replacing the oxygen atom in the pyrone ring with other heteroatoms, such as sulfur or nitrogen, can lead to the synthesis of thiochromones or quinolones, respectively. These modifications can alter the planarity, hydrogen bonding capacity, and metabolic stability of the compound.

The synthesis of 3-styrylchromone derivatives often involves methods like the Wittig reaction of 3-formylchromones or the Knoevenagel condensation of chromone-3-carboxaldehyde (B97568) with phenylacetic acids, allowing for a diverse range of analogs to be prepared. pharmacophorejournal.com

Computational Approaches to SAR: Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs.

For 3-styrylchromone derivatives, QSAR analyses have been successfully applied to understand their inhibitory activity against enzymes like monoamine oxidase B (MAO-B). nih.gov In one such study, a 3D-QSAR model was developed for a series of 3-styrylchromones. The model exhibited a high determination coefficient (R²) of 0.972 and a leave-one-out cross-validated determination coefficient (Q²) of 0.914, indicating its strong predictive power. nih.gov

The descriptors used in these QSAR models can be of various types:

Topological descriptors: These describe the connectivity of atoms in a molecule.

Physicochemical descriptors: These include properties like hydrophobicity (logP), molar refractivity, and electronic parameters.

Quantum chemical descriptors: These are derived from quantum mechanical calculations and include parameters like dipole moment and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.net

The insights gained from QSAR models can be visualized through contour maps, which highlight regions around the molecule where certain properties (e.g., steric bulk, positive or negative electrostatic potential) are favorable or unfavorable for biological activity. researchgate.netnih.gov For instance, a QSAR model might indicate that an electron-withdrawing group at a specific position on the styryl moiety is crucial for high activity, which aligns with the presence of the nitro group in this compound. nih.gov

Table 1: Key Descriptors in QSAR Models for Chromone Derivatives and Their Significance

Descriptor Type Example Descriptor Significance in SAR
Electronic Electron-withdrawing group presence Can enhance interactions with electron-rich pockets in a target protein and influence reactivity. nih.gov
Steric Molar Volume Indicates the size and shape requirements of the binding site.
Hydrophobic LogP (Octanol-water partition coefficient) Relates to the compound's ability to cross cell membranes and interact with hydrophobic pockets.

| Thermodynamic | Enthalpy of formation | Provides information on the stability of the molecule. |

Investigation of Molecular Interactions with Biological Macromolecules (Enzymes, Receptors)

Understanding how this compound interacts with biological macromolecules at the atomic level is key to elucidating its mechanism of action. Computational techniques like molecular docking and molecular dynamics simulations are powerful tools for this purpose. espublisher.comdntb.gov.ua

Molecular docking is a computational method that predicts the preferred orientation of a ligand (in this case, the styrylchromone) when bound to a target protein. mdpi.commdpi.comnih.gov This technique allows for the visualization of the binding mode and the identification of key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex.

For chromone derivatives, molecular docking studies have been employed to investigate their binding to various protein targets, including:

Cyclin-Dependent Kinase 2 (CDK2): Docking studies of chromone analogs have helped to identify essential hydrogen bond interactions at the 2nd and 3rd positions of the chromone ring for CDK2 inhibition. pharmacophorejournal.com

Anti-apoptotic Proteins (Bcl-2, Bcl-w, and Bcl-xL): In a study of N-methyl-3-nitro-4-(nitromethyl)-4H-chromen-2-amine derivatives, molecular docking revealed favorable binding scores with these proteins, corroborating their in vitro anticancer activity. nih.gov

Kinesin Eg5: Molecular docking of 2-styrylchromone derivatives has been used to study their potential as inhibitors of this mitotic kinesin, a target in cancer therapy. espublisher.com

The results of docking studies are often expressed as a binding energy or a docking score, which provides an estimate of the binding affinity. Lower binding energies typically indicate a more stable ligand-protein complex.

Table 2: Predicted Binding Affinities of Chromone Derivatives with Various Protein Targets from Docking Studies

Chromone Derivative Class Protein Target Predicted Binding Affinity (kcal/mol) Key Interactions Observed
3-Substituted phenyl-2-(furan-2-yl)-4H-chromen-4-ones Interleukin-13 -8.2 to -11.8 Hydrogen bonding and hydrophobic interactions. mdpi.com
2-Styrylchromones Kinesin Eg5 -21.9 to -33.9 (MM-GBSA) Interactions with key residues such as E100, R103, and Y195. espublisher.com

For this compound, docking studies would likely show the nitro group forming hydrogen bonds or strong electrostatic interactions with polar residues in the binding site of a target protein. The planar chromone core and styryl bridge would likely engage in pi-stacking and hydrophobic interactions.

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, allowing researchers to study its stability and conformational changes over time. dntb.gov.uarsc.orgfrontiersin.org An MD simulation calculates the trajectory of atoms and molecules by iteratively solving Newton's equations of motion.

MD simulations are used to:

Assess the stability of the docked pose: By running a simulation for a period of nanoseconds, one can observe whether the ligand remains stably bound in the predicted orientation or if it dissociates or adopts a different binding mode.

Analyze the flexibility of the protein and ligand: MD simulations can reveal how the protein and ligand adapt to each other upon binding and can identify flexible regions that may be important for function.

Calculate binding free energies: More rigorous methods like MM-PBSA and MM-GBSA can be applied to MD simulation trajectories to obtain more accurate estimates of the binding free energy.

Studies on various chromone-protein complexes have utilized MD simulations to confirm the stability of the interactions predicted by docking. pharmacophorejournal.comespublisher.com For example, MD simulations of 2-styrylchromone derivatives in complex with kinesin Eg5 have been used to validate the stability of the binding mode and to identify key residues responsible for the interaction. espublisher.com Similarly, simulations of CDK2-ligand complexes have provided insights into the dynamics of the interactions. pharmacophorejournal.com

For a complex of this compound with a target protein, an MD simulation could reveal the conformational dynamics of the styryl linker and how water molecules at the interface might mediate interactions.

Elucidation of Proposed Molecular Mechanisms of Action

Enzyme Inhibition Mechanisms (e.g., Kinases, Esterases)

While direct studies on this compound are limited, the chromone scaffold is a well-established framework for the development of enzyme inhibitors. For instance, various 4H-chromen-4-one derivatives have been identified as potent inhibitors of Rho kinase (ROCK), a key enzyme in cellular contraction and motility. jmbfs.org Additionally, chromenone derivatives have shown inhibitory activity against acetylcholinesterase and butyrylcholinesterase, enzymes critical in the regulation of neurotransmission. nih.gov The presence of the nitro group, a strong electron-withdrawing group, on the styryl moiety of this compound could play a significant role in its potential enzyme inhibitory activity. The nitro group can alter the molecule's ability to form hydrogen bonds and participate in electrostatic interactions within an enzyme's active site. For example, in the case of chalcones, the position of the nitro group has been shown to be crucial for their anti-inflammatory effects, which are mediated through the inhibition of enzymes like cyclooxygenase (COX). mdpi.com It is plausible that this compound could exhibit inhibitory activity against various kinases or esterases, though specific data and kinetic studies are not currently available.

Receptor Agonism/Antagonism at a Molecular Level

The interaction of this compound with specific receptors at a molecular level is another area requiring further investigation. The general class of styrylchromones has been reported to have an affinity for A3 adenosine (B11128) receptors. nih.govscienceopen.com Furthermore, certain 4H-chromen-4-one derivatives have been studied for their binding affinity to sigma-1 and sigma-2 receptors, which are implicated in various neurological disorders. nih.govrsc.org Molecular modeling and docking studies on other chromanone derivatives have been used to evaluate their binding affinity for opioid receptors. jmbfs.org These studies suggest that the chromone scaffold can serve as a basis for ligands that interact with specific receptor subtypes. The 4-nitrostyryl substituent would be a key determinant in the binding affinity and selectivity of this compound for any given receptor, influencing its potential agonistic or antagonistic effects. However, without experimental binding assays, the specific receptor targets and the nature of these interactions remain speculative.

Antioxidant Mechanisms (Radical Scavenging Pathways, Metal Chelation)

The antioxidant potential of styrylchromones is a more broadly studied area. nih.govscienceopen.com The antioxidant activity of these compounds is often attributed to their ability to scavenge free radicals and chelate transition metals. For 3-styrylchromone derivatives, the presence of hydroxyl groups on the B-ring has been highlighted as important for their antioxidant effects. scienceopen.com While this compound lacks hydroxyl groups, the conjugated system extending from the chromone ring through the styryl bridge could potentially stabilize radical species through resonance.

Studies on other classes of compounds have shown that nitro derivatives can possess antioxidant activity. eco-vector.com The mechanism of antioxidant action can involve the donation of a hydrogen atom or an electron to a free radical. Theoretical studies using density functional theory (DFT) have been employed to evaluate the free radical scavenging activity of 3-styrylchromone derivatives by calculating reaction enthalpies related to these scavenging mechanisms. nih.gov It is also plausible that the oxygen atoms in the chromone core could participate in metal chelation, although this is more commonly associated with compounds bearing ortho-hydroxyl groups. eco-vector.com Specific studies quantifying the radical scavenging and metal chelating abilities of this compound are needed to confirm these potential mechanisms.

DNA/RNA Binding and Intercalation Studies

The planar structure of the chromone ring system suggests a potential for this compound to interact with nucleic acids. Intercalation, where a planar molecule inserts itself between the base pairs of DNA, is a common mechanism for many biologically active compounds. bendola.comnih.gov Such interactions can lead to functional changes in DNA replication and transcription. Studies on other chromone derivatives have demonstrated their ability to bind to DNA, likely through an intercalative mode. nih.gov The extended planarity and aromatic nature of the styryl group in this compound would be conducive to such interactions. The nitro group could further influence the binding affinity and specificity through electrostatic interactions with the DNA backbone or base pairs. However, without experimental evidence from techniques such as UV-visible spectroscopy, fluorescence quenching, or viscosity measurements with DNA, the precise nature and strength of this interaction remain to be elucidated.

Cellular Uptake and Subcellular Localization Studies

There is a lack of specific research on the cellular uptake and subcellular localization of this compound. The lipophilicity of the molecule, influenced by the 4-nitrostyryl group, would be a key factor in its ability to cross cell membranes. The study of fluorescently tagged molecules is a common method to visualize their distribution within cells. nih.govnih.gov Some styrylpyridinium derivatives, which share a structural similarity, have been used for fluorescent cell imaging, showing localization in the cytoplasm. nih.gov Determining the subcellular destination of this compound, whether it accumulates in the cytoplasm, nucleus, mitochondria, or other organelles, is crucial for understanding its molecular mechanism of action. For instance, nuclear localization would support a mechanism involving direct interaction with DNA, while mitochondrial accumulation might suggest an effect on cellular respiration and apoptosis.

Photophysical Properties and Optoelectronic Applications of E 3 4 Nitrostyryl 4h Chromen 4 One

Absorption and Emission Characteristics in Various Solvents and Media

The electronic absorption and emission spectra of D-π-A molecules like (E)-3-(4-Nitrostyryl)-4H-chromen-4-one are highly dependent on the nature of the surrounding medium. The interaction between the solvent and the molecule's ground and excited states can lead to significant shifts in spectral bands.

Solvatochromism and pH Sensitivity

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. For this compound, a positive solvatochromism is anticipated, where the emission peak shifts to a longer wavelength (a red shift) as the solvent polarity increases. This phenomenon occurs because the excited state, which has a more pronounced charge-separated character due to ICT, is stabilized to a greater extent by polar solvents than the less polar ground state. This stabilization lowers the energy of the excited state, resulting in lower-energy fluorescence emission.

The pH of the medium is also expected to influence the compound's optical properties. The carbonyl oxygen on the chromone (B188151) ring can be protonated under acidic conditions, which would enhance its electron-accepting nature and likely cause a bathochromic (red) shift in its absorption spectrum. Conversely, in highly basic media, interactions could lead to spectral changes, although specific data for this compound are unavailable.

Solvent PropertyExpected Effect on Emission SpectrumUnderlying Mechanism
Increasing PolarityBathochromic Shift (Red Shift)Stabilization of the more polar excited state.
Increasing Acidity (Low pH)Potential for Bathochromic Shift (Red Shift) in AbsorptionProtonation of the chromone carbonyl group, enhancing its electron-accepting character.
High Basicity (High pH)Data not available in searched literature-
Table 6.1: Expected Solvatochromic and pH Effects for this compound.

Fluorescence Quantum Yield and Lifetime Measurements

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The fluorescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state. These two parameters are crucial for evaluating the potential of a compound in applications such as fluorescent probes or organic light-emitting diodes (OLEDs).

For D-π-A systems, both quantum yield and lifetime can be highly sensitive to the solvent environment. In non-polar solvents, such molecules often exhibit higher quantum yields. As solvent polarity increases, non-radiative decay pathways (such as those involving molecular vibrations and rotations) can become more efficient, leading to a decrease in both quantum yield and lifetime. However, specific experimental values for this compound are not reported in the available literature.

ParameterDefinitionExpected Trend with Increasing Solvent Polarity
Fluorescence Quantum Yield (ΦF)Ratio of photons emitted to photons absorbed.Likely to decrease.
Fluorescence Lifetime (τ)Average time in the excited state.Likely to decrease.
Table 6.2: Key Fluorescence Parameters and Their Expected Behavior.

Non-Linear Optical (NLO) Properties Assessment

Molecules with significant intramolecular charge transfer, like this compound, are prime candidates for exhibiting non-linear optical properties. These effects arise from the interaction of the material with intense electromagnetic fields, such as those from a laser, leading to phenomena like frequency doubling.

Second Harmonic Generation (SHG) and Two-Photon Absorption (TPA)

Second Harmonic Generation (SHG) is a process where two photons of the same frequency interact with a non-linear material, are "combined," and generate a new photon with twice the energy and frequency, and half the wavelength of the initial photons. For SHG to occur at a macroscopic level, the material must crystallize in a non-centrosymmetric space group. The strong D-π-A nature of the target molecule, enhanced by the potent nitro- group, suggests it could possess a large molecular hyperpolarizability, a prerequisite for efficient SHG.

Two-Photon Absorption (TPA) is the simultaneous absorption of two photons. This process is dependent on the TPA cross-section of a molecule. D-π-A compounds are known to be promising for TPA applications, which are valuable in fields like two-photon microscopy and 3D data storage. The specific SHG efficiency and TPA cross-section for this compound have not been experimentally determined in the reviewed sources.

Photoisomerization Studies and Z/E Isomer Interconversion

A hallmark of molecules containing a styryl (C=C double bond) moiety is the ability to undergo photoisomerization. Upon absorption of a photon of appropriate energy, the molecule can be excited to a state where rotation around the double bond becomes possible. This allows for the conversion between the E (trans) and Z (cis) isomers.

The (E)-isomer is typically the more thermodynamically stable form. Irradiation with UV or visible light can populate a photostationary state containing a mixture of both E and Z isomers. The reverse reaction, from Z to E, can often be triggered by light of a different wavelength or by thermal relaxation. This reversible switching process alters the molecule's geometry and conjugation, leading to distinct changes in its absorption spectrum and other physical properties, making such compounds candidates for molecular switches. While this is a known phenomenon for the styryl class of compounds, specific studies detailing the kinetics or quantum yields of isomerization for this compound are lacking. kisti.re.kr

Luminescence Sensing Applications (e.g., metal ions, pH, small molecules)

The sensitivity of the fluorescence of D-π-A chromophores to their environment makes them suitable for use as luminescence sensors. The chromone scaffold is a common component in the design of fluorescent probes. univ.kiev.ua The emission from this compound is expected to be modulated by interactions with various analytes.

For instance, the coordination of specific metal ions to the carbonyl group of the chromone could perturb the ICT process, leading to either an enhancement ("turn-on") or quenching ("turn-off") of fluorescence. Similarly, changes in pH or the binding of small molecules in proximity to the fluorophore could alter its emission characteristics. While the molecular structure holds promise for such applications, the development and testing of this compound as a specific luminescence sensor have not been reported in the searched literature.

Theoretical Modeling of Photophysical Processes of this compound

A comprehensive review of scientific literature reveals a notable absence of specific theoretical and computational studies focused exclusively on the photophysical properties of This compound . While computational methods such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are powerful tools for elucidating the electronic structure and excited-state dynamics of organic chromophores, dedicated research applying these methods to this particular molecule has not been published.

Theoretical modeling plays a crucial role in understanding the relationship between molecular structure and photophysical behavior. Such studies typically provide insights into:

Optimized Ground and Excited State Geometries: Calculations can determine the most stable molecular conformations in both the ground (S₀) and first excited singlet (S₁) states. Changes in geometry upon excitation are critical for understanding Stokes shifts and non-radiative decay pathways.

Electronic Transitions: TD-DFT calculations can predict the vertical excitation energies, which correspond to the maxima in absorption spectra (λ_max_). The oscillator strength (f) of these transitions, another calculable parameter, relates to the intensity of the absorption bands.

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides a qualitative understanding of the nature of electronic transitions. For push-pull systems like the titular compound, these orbitals often show a spatial separation, indicating a charge-transfer character for the S₀ → S₁ transition.

Simulated Spectra: By calculating the energies and intensities of electronic transitions, theoretical models can generate simulated UV-Vis absorption and fluorescence spectra, which can then be compared with experimental data to validate the computational methodology.

In the broader context of styryl-chromone derivatives, theoretical studies on analogous compounds have demonstrated the utility of these computational approaches. For instance, research on similar donor-acceptor styryl dyes often reveals that the electronic properties are highly tunable by modifying substituent groups. The nitro group (-NO₂) in the 4-position of the styryl moiety acts as a strong electron-withdrawing group, while the chromen-4-one core can also exhibit acceptor characteristics. This "push-pull" architecture is expected to result in a significant intramolecular charge transfer (ICT) upon photoexcitation, a phenomenon that is well-suited for investigation by theoretical modeling.

Although no specific data tables or detailed research findings can be presented for This compound due to the lack of dedicated studies, the established methodologies are poised to provide significant insights should such research be undertaken. Future computational work would be invaluable for rationalizing its photophysical properties and guiding the design of new chromophores with tailored optoelectronic applications.

Chemical Reactivity and Derivatization Pathways of E 3 4 Nitrostyryl 4h Chromen 4 One

Electrophilic and Nucleophilic Reactions on the Chromone (B188151) and Nitrostyryl Moieties

The unique arrangement of functional groups in (E)-3-(4-Nitrostyryl)-4H-chromen-4-one imparts a distinct reactivity profile, with several sites susceptible to either electrophilic or nucleophilic attack.

Chromone Moiety: The chromone ring system contains two primary electrophilic centers: the carbonyl carbon at the C-4 position and the C-2 position of the pyrone ring. Nucleophiles can attack the carbonyl group, but a more significant reaction is the nucleophilic attack at C-2, which can lead to the characteristic ring-opening of the γ-pyrone scaffold. core.ac.uk This ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism is common in chromone chemistry when reacting with various nucleophiles. researchgate.netresearchgate.net For instance, reactions with binucleophiles like hydrazine (B178648) or hydroxylamine (B1172632) can lead to the formation of new heterocyclic systems. researchgate.net

Nitrostyryl Moiety: The styryl double bond is significantly influenced by the powerful electron-withdrawing effect of the para-nitro group on the phenyl ring. This effect renders the β-carbon (the carbon closest to the chromone ring) electron-deficient and highly susceptible to nucleophilic attack. This reactivity is characteristic of Michael acceptors, making the compound amenable to 1,4-conjugate addition reactions with a variety of soft nucleophiles, such as amines, thiols, and carbanions. nih.govresearchgate.net

Conversely, the aromatic rings of both the chromone and the nitrostyryl moieties can undergo electrophilic aromatic substitution. However, the benzopyrone part of the chromone is generally deactivated towards electrophiles. In the nitrostyryl moiety, the nitro group is a strong deactivating group and a meta-director, making electrophilic substitution on this ring challenging.

Reduction and Oxidation Reactions of the Nitro Group and Olefin

The presence of both a nitro group and an olefinic double bond provides opportunities for various reduction and oxidation reactions, with chemoselectivity being a key consideration.

Reduction Reactions: The aromatic nitro group is readily reducible to a variety of other functional groups, depending on the choice of reducing agent and reaction conditions. wikipedia.orgorganic-chemistry.org The most common transformation is the reduction to an amino group (aniline derivative), which can be achieved with high efficiency using methods such as catalytic hydrogenation (e.g., Pd/C, PtO₂) or metals in acidic media (e.g., Sn/HCl, Fe/HCl). organic-chemistry.orgscispace.com Other possible reduction products include hydroxylamines and azo compounds. wikipedia.org

The styryl double bond can also be reduced to a single bond, typically through catalytic hydrogenation. A significant synthetic challenge is the selective reduction of one functional group in the presence of the other. For example, certain reagents like sodium hydrosulfite or tin(II) chloride can sometimes selectively reduce the nitro group without affecting the double bond. wikipedia.org

Table 1: Potential Reduction Pathways for this compound
Reagent/ConditionTarget Functional GroupPrimary ProductReference
H₂, Pd/C or PtO₂Nitro Group & Olefin3-(4-Aminophenethyl)-4H-chromen-4-one wikipedia.org
Sn/HCl or Fe/HClNitro Group(E)-3-(4-Aminostyryl)-4H-chromen-4-one scispace.com
Zn, NH₄ClNitro Group(E)-3-(4-(Hydroxyamino)styryl)-4H-chromen-4-one wikipedia.org
NaBH₄, Pd/CNitro Group(E)-3-(4-Aminostyryl)-4H-chromen-4-one scispace.com

Oxidation Reactions: The olefinic double bond is susceptible to oxidation. Treatment with oxidizing agents like osmium tetroxide or cold, dilute potassium permanganate (B83412) could lead to the formation of a diol. More aggressive oxidation with agents such as ozone (ozonolysis) followed by a workup would cleave the double bond, yielding 3-formyl-4H-chromen-4-one and 4-nitrobenzaldehyde.

Cycloaddition Reactions Involving the Styryl Double Bond

The conjugated styryl double bond in this compound is an active participant in cycloaddition reactions, acting as a dienophile or a dipolarophile.

Diels-Alder Reactions: The electron-withdrawing nature of the nitrostyryl moiety makes the double bond an excellent dienophile for [4+2] cycloaddition reactions with electron-rich dienes. researchgate.net For example, reaction with a cyclic diene like cyclopentadiene (B3395910) or 1,3-cyclohexadiene (B119728) would be expected to yield bicyclic adducts. nih.gov Research on 3-styrylchromones has shown they can undergo Diels-Alder reactions with dienophiles like N-phenylmaleimide under microwave irradiation, where the styrylchromone acts as the diene component. researchgate.net This dual reactivity highlights the versatility of the styrylchromone system in cycloadditions.

1,3-Dipolar Cycloadditions: The activated double bond can also readily undergo [3+2] cycloaddition with various 1,3-dipoles. nih.gov Reactions with nitrile oxides (generated in situ from hydroximoyl chlorides) would produce isoxazoline-substituted chromones, while reactions with nitrones would yield isoxazolidine (B1194047) derivatives. nih.govmdpi.com These reactions are often highly regioselective and provide a direct route to complex five-membered heterocyclic systems attached to the chromone core.

Table 2: Potential Cycloaddition Reactions
Reaction TypeReactantResulting HeterocycleReference
Diels-Alder [4+2]1,3-ButadieneCyclohexene youtube.com
1,3-Dipolar [3+2]Benzonitrile N-oxideIsoxazoline nih.govmdpi.com
1,3-Dipolar [3+2]C-Phenyl-N-methylnitroneIsoxazolidine nih.gov

Formation of Metal Complexes and Coordination Chemistry

Chromone derivatives are effective ligands for a variety of metal ions due to the presence of oxygen donor atoms. nih.gov In this compound, the primary coordination site is the carbonyl oxygen at the C-4 position. The ether oxygen atom at the 1-position can also participate in chelation, forming a stable five-membered ring with a metal center. nih.gov

Furthermore, the two oxygen atoms of the nitro group can act as coordination sites, potentially bridging metal centers or leading to different coordination modes. The formation of complexes with transition metals such as ruthenium, cobalt, nickel, and copper has been reported for other chromone-based ligands, often Schiff bases derived from 3-formylchromone. nih.govresearchgate.netresearchgate.net These complexes exhibit diverse geometries, including square planar and octahedral, depending on the metal ion and stoichiometry. researchgate.netresearchgate.net The extended π-system of the nitrostyryl group in the target molecule could also influence the electronic properties and stability of the resulting metal complexes.

Polymerization or Oligomerization Potential

The styryl component of the molecule, being a derivative of styrene, suggests a potential for polymerization or oligomerization. The carbon-carbon double bond could theoretically undergo chain-growth polymerization through radical, cationic, or anionic mechanisms.

Radical Polymerization: In the presence of a radical initiator, the double bond could polymerize, leading to a polymer chain with chromone moieties as pendant groups.

Cationic Polymerization: The electron-donating character of the chromone ring might not be sufficient to promote cationic polymerization, especially given the deactivating effect of the nitro group on the other end of the conjugated system.

Anionic Polymerization: The strong electron-withdrawing nitro group makes the double bond highly polarized and could potentially make it susceptible to anionic polymerization initiated by a strong nucleophile.

While the polymerization of this specific molecule is not extensively documented, the structural elements are conducive to such reactions. Research on related chromone-containing monomers has indicated their utility in polymer chemistry. researchgate.net The resulting polymers would be of significant interest due to the incorporation of the rigid and potentially biologically active chromone heterocycle into the polymer backbone or as side chains, potentially leading to materials with unique optical or thermal properties.

Future Research Directions and Unexplored Avenues for E 3 4 Nitrostyryl 4h Chromen 4 One

Development of Novel Synthetic Methodologies for Analogues

The exploration of (E)-3-(4-Nitrostyryl)-4H-chromen-4-one's potential is intrinsically linked to the ability to synthesize a diverse library of analogues. Future research should focus on developing novel, efficient, and versatile synthetic strategies. While classical methods like the Wittig reaction and Knoevenagel condensation have been employed for 3-styrylchromone synthesis, there is considerable scope for innovation. scispace.comsemanticscholar.org

Modern synthetic approaches could offer significant advantages. For instance, palladium-catalyzed cross-coupling reactions, such as the Heck reaction, could provide a direct and modular route to a wide array of substituted 3-styrylchromones. scispace.com Furthermore, the application of microwave-assisted organic synthesis could dramatically reduce reaction times and improve yields, facilitating the rapid generation of compound libraries. nih.gov

The development of one-pot multicomponent reactions would be another significant advancement, allowing for the construction of complex analogues from simple starting materials in a single synthetic operation. This approach is not only efficient but also aligns with the principles of green chemistry. organic-chemistry.org The synthesis of a diverse range of analogues with varied substitution patterns on both the chromone (B188151) core and the styryl phenyl ring will be crucial for establishing comprehensive structure-activity relationships (SAR).

Table 1: Potential Synthetic Methodologies for Analogue Development

MethodologyPotential AdvantagesKey Considerations
Palladium-Catalyzed Cross-Coupling (e.g., Heck Reaction)High functional group tolerance, modularity, direct C-C bond formation. scispace.comCatalyst cost and optimization, potential for side reactions.
Microwave-Assisted Organic SynthesisReduced reaction times, improved yields, potential for solvent-free conditions. nih.govSpecialized equipment required, scalability challenges.
One-Pot Multicomponent ReactionsHigh atom economy, operational simplicity, rapid access to complexity. organic-chemistry.orgReaction optimization can be complex, purification of products.
Wittig ReactionReliable for C=C bond formation. semanticscholar.orgStoichiometric use of phosphonium (B103445) ylides, generation of phosphine (B1218219) oxide waste.
Knoevenagel CondensationClassic method for styryl group formation. scispace.comCan require harsh conditions, potential for side products.

Advanced Mechanistic Investigations into Biological Target Interactions

Styrylchromones are known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. scispace.comresearchgate.net A critical future research direction is to elucidate the specific molecular targets and mechanisms of action for this compound and its analogues. The presence of the nitro group is of particular interest, as this functionality is known to influence the biological properties of chalcones and other related compounds. mdpi.comnih.gov

Initial investigations could involve broad-spectrum screening against panels of kinases, proteases, and other enzymes implicated in various diseases. For instance, given that many chromone derivatives are known to be potent and selective inhibitors of monoamine oxidase B (MAO-B), this would be a logical starting point for investigation. mdpi.comnih.gov

Advanced techniques such as chemical proteomics, utilizing affinity-based probes derived from the parent compound, could be employed to identify direct binding partners in a cellular context. Furthermore, molecular docking and computational modeling can provide valuable insights into the binding modes of these compounds with their putative targets, guiding the rational design of more potent and selective analogues. uniroma1.it Understanding the mechanism of action is paramount for the translation of these compounds into therapeutic leads.

Exploration of Materials Science Applications (e.g., molecular switches, organic electronics)

The conjugated π-system of this compound suggests its potential for applications in materials science, an area that remains largely unexplored for this class of compounds. The styryl moiety is a well-known photoactive group, and its incorporation into the chromone scaffold could lead to interesting photophysical properties.

Future research should investigate the potential of these compounds as molecular switches . The trans-cis isomerization of the styryl double bond upon irradiation with light of a specific wavelength could lead to reversible changes in the molecule's properties, such as its absorption and emission spectra. This photochromism could be harnessed in applications such as optical data storage and smart materials.

The extended conjugation and potential for intramolecular charge transfer in these molecules also make them candidates for applications in organic electronics . researchgate.netresearchgate.netroutledge.com Investigations into their nonlinear optical (NLO) properties are warranted, as organic molecules with large hyperpolarizabilities are sought after for applications in optical communications and data processing. nih.govnih.govrsc.orgyoutube.com The presence of both electron-donating (chromone oxygen) and electron-withdrawing (nitro group) moieties connected by a conjugated bridge is a common design motif for NLO chromophores. Furthermore, the potential for these molecules to self-assemble into ordered structures could be exploited in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Integration into Supramolecular Assemblies

The planar, aromatic nature of the chromone core and the styryl extension provides opportunities for their integration into supramolecular assemblies. wikipedia.org These non-covalent structures can exhibit emergent properties that are not present in the individual molecules.

A promising avenue of research is the formation of supramolecular gels . Low-molecular-weight gelators can self-assemble in solution to form fibrous networks that entrap the solvent, leading to the formation of a gel. thieme-connect.denih.gov The ability to control the gelation process with external stimuli, such as light or temperature, could lead to the development of smart, responsive materials.

Furthermore, the principles of host-guest chemistry could be applied to encapsulate this compound within macrocyclic hosts like cyclodextrins or calixarenes. nih.govnih.govyoutube.com Such encapsulation could improve the solubility and bioavailability of the compound for biological applications, or modulate its photophysical properties for materials science applications. The self-assembly of styryl dyes into aggregates with unique spectroscopic properties is well-documented and provides a strong precedent for similar investigations with styrylchromones. researchgate.netresearchgate.netnih.govmdpi.comnih.gov

High-Throughput Screening and Combinatorial Chemistry for Lead Discovery

To efficiently explore the vast chemical space around the this compound scaffold, the integration of high-throughput screening (HTS) and combinatorial chemistry will be essential. imperial.ac.uknih.govjhuapl.edumdpi.com

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large, diverse libraries of related compounds. uniroma1.itnih.gov By systematically varying the substituents on the chromone and styryl rings, it will be possible to generate a multitude of analogues for screening. Solid-phase organic synthesis could be a particularly effective strategy for the construction of these libraries, allowing for simplified purification and automation.

These libraries can then be subjected to high-throughput screening against a variety of biological targets. HTS allows for the rapid testing of thousands of compounds in a cost-effective and time-efficient manner. scispace.comchinaphar.com This approach will be instrumental in identifying "hit" compounds with promising activity for a particular disease target. Subsequent rounds of focused synthesis and screening can then be used to optimize these hits into potent and selective "lead" compounds for further preclinical development. The chromone scaffold has been successfully explored using these methodologies for the discovery of potent MAO inhibitors, demonstrating the feasibility of this approach. mdpi.comnih.gov

Q & A

Q. What are the common synthetic routes for preparing (E)-3-(4-Nitrostyryl)-4H-chromen-4-one?

The synthesis typically involves a multi-step protocol starting with 2-hydroxyacetophenone and a nitro-substituted benzaldehyde. A Claisen-Schmidt condensation forms the styryl linkage, followed by cyclization to yield the chromen-4-one core. For example, analogous compounds like 3-(4-methylphenyl)-4H-chromen-4-one were synthesized via condensation of 2-hydroxyacetophenone with 4-methylbenzaldehyde under acidic conditions, achieving yields >90% after purification . Key steps include:

  • Aldol condensation : Catalyzed by NaOH or H2SO4 in ethanol.
  • Cyclization : Using acetic anhydride or iodine to form the chromenone ring.
  • Characterization : Confirmation via <sup>1</sup>H/<sup>13</sup>C NMR, IR, and HRMS .

Q. How is X-ray crystallography applied to determine the structure of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation (e.g., in methanol/chloroform). Data collection uses Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Programs like SHELXL refine the structure, resolving bond lengths, angles, and intermolecular interactions (e.g., C—H⋯O hydrogen bonds). For example, the triclinic crystal system (space group P1) was reported for 3-(4-methylphenyl)-4H-chromen-4-one, with unit cell parameters a = 6.4514 Å, b = 7.0785 Å, and c = 13.3144 Å . Displacement ellipsoids and hydrogen-bonding networks are visualized using ORTEP .

Advanced Research Questions

Q. How can researchers address discrepancies in crystallographic data refinement for nitro-substituted chromenones?

Discrepancies often arise from anisotropic displacement parameters or twinning. Strategies include:

  • High-resolution data : Collect data with redundancy >4 to improve signal-to-noise ratios.
  • Twinning analysis : Use SHELXD to detect and model twin domains .
  • Hydrogen bonding : Validate weak interactions (e.g., C—H⋯O) via geometric parameters (distance: 2.5–3.2 Å; angle: 120–180°) .
    For example, in 3-(4-nitrobenzyl)-4H-chromen-4-one, the dihedral angle between the chromenone ring and nitrobenzyl group (31.09°) was critical for resolving packing ambiguities .

Q. What methodological considerations are crucial when designing derivatives for biological activity studies?

  • Functional group placement : Nitro groups enhance electron-withdrawing effects, influencing reactivity. For instance, anti-proliferative activity in 3-((2-m-tolylhydrazono)methyl)-4H-chromen-4-one derivatives correlated with nitro positioning .
  • Fluorescent probes : Derivatives like 3-(2,4-dinitrophenoxy)-2-(pyren-1-yl)-4H-chromen-4-one require selective functionalization (e.g., Suzuki coupling for aryl groups) and validation via fluorescence quenching assays .
  • SAR studies : Optimize substituents using computational docking (e.g., AutoDock Vina) to predict binding affinities for target proteins.

Q. How can spectroscopic data (NMR/IR) resolve ambiguities in structural isomerism?

  • <sup>1</sup>H NMR : Coupling constants (J) distinguish E/Z isomers. For (E)-isomers, J values for styryl protons typically range from 12–16 Hz .
  • NOESY : Nuclear Overhauser effects confirm spatial proximity of substituents (e.g., nitro and chromenone rings).
  • IR spectroscopy : Stretching frequencies for carbonyl (C=O: 1650–1700 cm<sup>−1</sup>) and nitro (NO2: 1500–1350 cm<sup>−1</sup>) groups validate functionalization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.